1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyano group, a fluorine atom, and a cyclobutane ring
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance .
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: This compound lacks the cyano group, which may affect its reactivity and applications.
1-(4-Chloro-3-fluorophenyl)cyclobutane-1-carboxylic acid:
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
1-(3-cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10FNO2/c13-10-5-8(7-14)4-9(6-10)12(11(15)16)2-1-3-12/h4-6H,1-3H2,(H,15,16) |
InChI Key |
AVUJJRBXGIXLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)C#N)F)C(=O)O |
Origin of Product |
United States |
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